2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2'-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate is a complex organic compound with a unique structure. This compound is characterized by its spirocyclic framework, which includes a cyclopentane ring fused to a phenanthrene moiety, an oxirane ring, and a dioxolane ring. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the spirocyclic framework: This can be achieved through a series of cyclization reactions, often starting from simpler precursors like cyclopentane derivatives and phenanthrene.
Introduction of the oxirane ring: This step usually involves epoxidation reactions using peracids or other oxidizing agents.
Formation of the dioxolane ring: This can be accomplished through acetalization reactions involving diols and aldehydes or ketones.
Functional group modifications: Hydroxylation, acetylation, and other functional group transformations are carried out to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the oxirane ring, converting it to diols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various esters or amides.
Common Reagents and Conditions
Oxidizing agents: Peracids, potassium permanganate, or chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Diols.
Substitution products: Esters, amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving epoxidation and hydroxylation.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl and acetate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
Acetylacetone: Another diketone, known for its tautomeric properties and use in coordination chemistry.
Uniqueness
The uniqueness of 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate lies in its complex spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H36O7 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[2-[(2'R,7'R,9'S,15'R,16'S)-15'-hydroxy-2',16'-dimethylspiro[1,3-dioxolane-2,4'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-15(26)29-13-19(27)24(28)7-5-17-16-12-20-25(32-20)9-8-23(30-10-11-31-23)14-22(25,3)18(16)4-6-21(17,24)2/h16-18,20,28H,4-14H2,1-3H3/t16?,17?,18?,20-,21-,22+,24-,25-/m0/s1 |
InChI Key |
CBVIEVGPVMSOTN-SXLIDYMXSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CCC3C2C[C@H]4[C@@]5([C@@]3(CC6(CC5)OCCO6)C)O4)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC4C5(C3(CC6(CC5)OCCO6)C)O4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.